1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including:
Pd-Catalyzed C-N Cross-Coupling: This method is used to introduce the benzo[1,3]dioxole group at the N1-position of the indole core.
Copper-Catalyzed Coupling: This step introduces the benzo[1,3]dioxole group followed by bromination using N-bromosuccinimide (NBS).
Chemical Reactions Analysis
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been evaluated for its anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: It serves as a template for designing new molecules with potential biological activities, including apoptosis induction and cell cycle arrest.
Chemical Biology: The compound is used in studies exploring the structure-activity relationships of indole-based molecules.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves:
Microtubule Targeting: The compound interacts with tubulin, a protein that forms microtubules, leading to the suppression of tubulin polymerization or stabilization of microtubule structure.
Cell Cycle Arrest: It causes cell cycle arrest at the S phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound induces apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be compared with other indole-based compounds, such as:
1-Benzo[1,3]dioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea: This compound also features a benzo[1,3]dioxole moiety but differs in its urea group, which may lead to different biological activities.
Benzo[d][1,3]dioxol-5-ylmethanol: This compound is simpler in structure and is used as a preservative and antioxidant.
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactions and significant biological activities.
Properties
Molecular Formula |
C24H19NO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C24H19NO5/c26-20(17-6-2-1-3-7-17)13-24(28)18-8-4-5-9-19(18)25(23(24)27)14-16-10-11-21-22(12-16)30-15-29-21/h1-12,28H,13-15H2 |
InChI Key |
FGAKUVVKVYQUEI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.